molecular formula C21H26ClN3O3S2 B2954134 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1216955-04-2

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2954134
CAS RN: 1216955-04-2
M. Wt: 468.03
InChI Key: DNTFSUFIOJJSOO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, which share a common aspect of synthetic utility with the compound , have been studied for their environmental impact, particularly in aquatic environments. The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic settings, highlighting their presence due to consumer product consumption and continuous environmental introduction. This research area could be relevant for studying the environmental impact and degradation pathways of similar synthetic compounds, including the one of interest (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Capacity and Reaction Pathways

Research on antioxidant capacity assays, like the ABTS/PP Decolorization Assay, offers insights into the reaction pathways of compounds with potential antioxidant properties. Ilyasov et al. (2020) provide a comprehensive review of the ABTS radical cation-based assays, which could be applied to understand the antioxidative potential of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride and similar compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Sulfonamides and Therapeutic Patents

The review by Carta, Scozzafava, and Supuran (2012) on sulfonamides between 2008 and 2012 illuminates the vast therapeutic potential of sulfonamide derivatives in treating various conditions, from glaucoma to tumors. This indicates a research direction for synthesizing and exploring the biological activity of sulfonamide-based compounds, potentially encompassing N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride (Carta, Scozzafava, & Supuran, 2012).

Benzothiazoles and Pharmacological Activities

The structural motif of benzothiazole is prevalent in many bioactive compounds, and Kamal, Hussaini, and Mohammed (2015) provide a patent review highlighting the development of benzothiazole-based chemotherapeutic agents. This area can serve as a foundation for researching the biological and pharmacological applications of benzothiazole derivatives, including the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach for the remediation of organic pollutants, as reviewed by Husain and Husain (2007), demonstrates the potential for utilizing specific enzymes in conjunction with redox mediators to degrade or transform recalcitrant compounds. This methodology could be applied to study the degradation pathways and environmental remediation potential of complex organic compounds, including N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride (Husain & Husain, 2007).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-3-23(4-2)14-15-24(21-22-18-12-8-9-13-19(18)28-21)20(25)16-29(26,27)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFSUFIOJJSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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